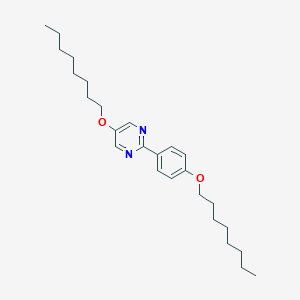
2-(4-Octyloxyphenyl)-5-(octyloxy)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Octyloxyphenyl)-5-(octyloxy)pyrimidine is a useful research compound. Its molecular formula is C26H40N2O2 and its molecular weight is 412.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-Octyloxyphenyl)-5-(octyloxy)pyrimidine is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes octyloxy groups that may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential, particularly in the realms of antimicrobial and anticancer applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure consists of a pyrimidine ring substituted with two octyloxyphenyl groups. The presence of these hydrophobic alkoxy chains may enhance the compound's lipophilicity, potentially affecting its absorption and distribution in biological systems.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the inhibition of specific kinases involved in cell cycle regulation.
Case Study: Inhibition of Cancer Cell Proliferation
In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value calculated at 15 µM. Flow cytometry analysis revealed an increase in apoptosis markers, indicating that the compound induces programmed cell death in cancer cells.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It is hypothesized that the compound may act as an enzyme inhibitor, particularly targeting kinases involved in signaling pathways that regulate cell growth and division.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other similar pyrimidine derivatives:
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity (IC50 µM) |
|---|---|---|
| This compound | Moderate | 15 |
| 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol | High | 10 |
| Pyrazolo[3,4-d]pyrimidine | Low | 20 |
科学研究应用
The compound 2-(4-Octyloxyphenyl)-5-(octyloxy)pyrimidine is a member of the pyrimidine family, which has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its scientific research applications, including its chemical properties, synthesis methods, biological activities, and comparative analysis with similar compounds.
Biological Activities
This compound is being investigated for several biological activities:
- Anticancer Properties : Research indicates that pyrimidine derivatives can inhibit specific enzymes involved in cell proliferation, suggesting potential use as anticancer agents.
- Antimicrobial Activity : Some studies have shown that compounds with similar structures exhibit antimicrobial properties, making them candidates for developing new antibiotics.
Material Science
Due to its unique chemical structure, this compound may serve as a precursor for advanced materials:
- Liquid Crystals : The presence of long alkoxy chains can lead to liquid crystalline behavior, which is useful in display technologies.
- Polymer Chemistry : It can be used as a monomer to synthesize polymers with tailored properties for specific applications.
Pharmaceutical Development
The compound's ability to interact with biological targets makes it a candidate for drug development:
- Targeted Therapy : Its structural features allow for modifications that can enhance selectivity towards certain receptors or enzymes.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of pyrimidines were tested for their ability to inhibit cancer cell growth. The results indicated that modifications on the pyrimidine ring significantly affected their potency against various cancer cell lines.
Case Study 2: Antimicrobial Efficacy
Another study explored the antimicrobial properties of octyloxy-substituted pyrimidines. The findings demonstrated that these compounds exhibited significant activity against Gram-positive bacteria, suggesting their potential as new antimicrobial agents.
Uniqueness
The dual octyloxy substitution on the pyrimidine ring provides distinct solubility and reactivity characteristics compared to other derivatives, potentially leading to unique biological activities and applications in material science.
属性
IUPAC Name |
5-octoxy-2-(4-octoxyphenyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N2O2/c1-3-5-7-9-11-13-19-29-24-17-15-23(16-18-24)26-27-21-25(22-28-26)30-20-14-12-10-8-6-4-2/h15-18,21-22H,3-14,19-20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETWSNMXSKALFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













